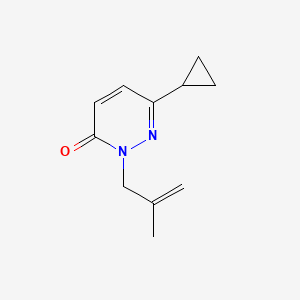

6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

A noteworthy application involves the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines, leading to the formation of dihydropyrazoles and cyclopropane-fused pyridazinones. This process demonstrates complete regio- and diastereoselectivity, providing moderate to excellent yields (Sathishkannan et al., 2017). Similarly, the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been reported, highlighting the utility of these compounds in creating fused azines (Ibrahim & Behbehani, 2014).

Biological Activity

Certain pyridazinone derivatives have been synthesized with the aim of investigating their anti-inflammatory properties. These compounds have shown promising results in models such as the carrageenin-induced paw edema test in rats, indicating potential therapeutic applications (Khan & Siddiqui, 2000).

Molecular Complexity and Novel Reactions

Research into the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ has been conducted, offering a novel pathway to access structurally diverse pyridazine derivatives. This method has been praised for its efficiency and ability to rapidly generate molecular complexity (Garve et al., 2016).

Synthetic Methodologies

Further studies include the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, leading to conformationally restricted analogues of histamine. This approach underscores the cyclopropane ring's utility in restricting the conformation of biologically active compounds to enhance activity and explore bioactive conformations (Kazuta et al., 2002).

Propiedades

IUPAC Name |

6-cyclopropyl-2-(2-methylprop-2-enyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(2)7-13-11(14)6-5-10(12-13)9-3-4-9/h5-6,9H,1,3-4,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJSMOUATOWOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C=CC(=N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2430905.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2430906.png)

![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2430909.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)

![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2430919.png)

![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)